3-Bromo-4-chlorobenzamide
Overview
Description
3-Bromo-4-chlorobenzamide is a chemical compound with the molecular formula C7H5BrClNO. It has a molecular weight of 234.48 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 234.48 . The InChI code provides a detailed description of its molecular structure .Scientific Research Applications
Environmental Impact and Analytical Applications
Water Treatment and Environmental Monitoring : Studies have examined the effects of bromide ions on the formation of haloacetic acids during water treatment processes, indicating the importance of understanding bromide and chlorinated compounds' behavior in aquatic environments. Such research is crucial for developing safer water treatment methodologies and monitoring environmental pollutants (Cowman & Singer, 1996).
Atmospheric Chemistry : Research on the chemistry of atmospheric bromine, including compounds like 3-Bromo-4-chlorobenzamide, underscores the complex interactions between bromine, ozone, and other atmospheric components. This knowledge aids in predicting and mitigating the environmental impacts of brominated and chlorinated compounds (Wofsy, McElroy, & Yung, 1975).
Analytical Methodologies : The development of sensitive analytical methods for detecting bromide and related compounds highlights the importance of these chemicals in environmental and analytical chemistry. Such methods are essential for monitoring water quality and environmental pollution levels (Lepore & Barak, 2009).
Materials Science and Organic Chemistry
Organic Synthesis : The reactivity of brominated and chlorinated compounds, including mechanisms involving this compound, is a key area of study in organic chemistry. Research into these reactions facilitates the synthesis of complex organic molecules, potentially leading to the development of new materials and pharmaceuticals (Martinů & Dailey, 2006).
Photovoltaic Devices : Investigations into the use of bromoanisole, a compound related to this compound, in controlling the morphology and crystallization of semiconducting polymer blends reveal the potential of brominated and chlorinated compounds in improving organic photovoltaic devices. This research contributes to the development of more efficient and versatile solar energy technologies (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUWZGYYJAZCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681819 | |
Record name | 3-Bromo-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-22-9 | |
Record name | 3-Bromo-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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